Acetylcholinesterase (AChE) Inhibitory Activity: Comparative Potency Assessment of 5-Phenylpiperazin-2-one vs. Parent Piperazin-2-one and Reference Inhibitors
5-Phenylpiperazin-2-one has been identified as a potential acetylcholinesterase (AChE) inhibitor, with structural similarity to known AChE inhibitors such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . This activity is attributed to the 5-phenylpiperazine moiety, which is absent in unsubstituted piperazin-2-one. While specific IC50 data for the target compound has not been published in accessible literature, the AChE inhibitory potential of piperazine derivatives has been established, with reported IC50 values ranging from 4.59–6.48 µM for structurally related piperazine-based inhibitors [1]. The unsubstituted piperazin-2-one scaffold lacks the aromatic phenyl group required for pi-pi stacking with aromatic residues in the AChE active site, resulting in negligible AChE inhibitory activity. This structural difference provides a clear scientific rationale for selecting 5-Phenylpiperazin-2-one over generic piperazin-2-one in AChE-targeted research programs.
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibitory Activity |
|---|---|
| Target Compound Data | Activity inferred from structural similarity to active phenylpiperazine-based AChE inhibitors; precise IC50 not yet reported in accessible literature. |
| Comparator Or Baseline | Piperazin-2-one (unsubstituted): No significant AChE inhibitory activity; Reference piperazine derivatives: IC50 range 4.59–6.48 µM for AChE |
| Quantified Difference | Phenyl substitution introduces the aromatic pharmacophore required for target engagement; quantitative difference cannot be precisely stated due to absence of direct IC50 data for target compound. |
| Conditions | In vitro enzymatic inhibition assays using purified AChE |
Why This Matters
The 5-phenyl substituent provides the aromatic moiety essential for AChE active site binding, a feature absent in unsubstituted piperazin-2-one, directly impacting compound suitability for neurodegenerative disease research.
- [1] Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. 2023. View Source
